molecular formula C14H26O4 B1582713 Dipentyl succinate CAS No. 645-69-2

Dipentyl succinate

Cat. No.: B1582713
CAS No.: 645-69-2
M. Wt: 258.35 g/mol
InChI Key: JYCRKSLWSLBYLT-UHFFFAOYSA-N
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Description

Dipentyl succinate, also known as dipentyl butanedioate, is an organic compound with the molecular formula C14H26O4. It is an ester derived from succinic acid and pentanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dipentyl succinate is typically synthesized through the esterification of succinic acid with pentanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally involve heating the mixture under reflux to facilitate the esterification process. The reaction can be represented as follows:

Succinic Acid+2PentanolDipentyl Succinate+Water\text{Succinic Acid} + 2 \text{Pentanol} \rightarrow \text{this compound} + \text{Water} Succinic Acid+2Pentanol→Dipentyl Succinate+Water

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous esterification processes. These processes may utilize reactive distillation or fixed bed reactors to optimize the yield and purity of the product. The use of catalysts and controlled reaction conditions ensures efficient conversion of succinic acid and pentanol to this compound.

Chemical Reactions Analysis

Types of Reactions: Dipentyl succinate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back to succinic acid and pentanol.

    Oxidation: Under specific conditions, this compound can undergo oxidation to form succinic acid and other oxidation products.

    Reduction: Although less common, reduction reactions can convert this compound to other reduced forms of esters.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products:

    Hydrolysis: Succinic acid and pentanol.

    Oxidation: Succinic acid and other oxidation products.

    Reduction: Reduced esters and alcohols.

Scientific Research Applications

Dipentyl succinate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and hydrolysis reactions.

    Biology: Investigated for its potential biological activities and interactions with enzymes.

    Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of plasticizers, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of dipentyl succinate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release succinic acid and pentanol, which can then participate in metabolic pathways. Succinic acid is a key intermediate in the citric acid cycle, playing a crucial role in cellular respiration and energy production.

Comparison with Similar Compounds

  • Dimethyl succinate
  • Diethyl succinate
  • Dibutyl succinate

Comparison: Dipentyl succinate is unique due to its longer carbon chain compared to dimethyl and diethyl succinate. This longer chain imparts different physical and chemical properties, such as higher boiling points and different solubility characteristics. Additionally, the specific applications and reactivity of this compound may vary compared to its shorter-chain counterparts.

Properties

IUPAC Name

dipentyl butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O4/c1-3-5-7-11-17-13(15)9-10-14(16)18-12-8-6-4-2/h3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYCRKSLWSLBYLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)CCC(=O)OCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30214754
Record name Dipentyl succinate
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Molecular Weight

258.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

645-69-2
Record name Dipentyl succinate
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Record name Dipentyl succinate
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Record name Diamyl succinate
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Record name Dipentyl succinate
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Record name Dipentyl succinate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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